molecular formula C14H19N3O5S B2697728 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide CAS No. 477890-00-9

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B2697728
CAS No.: 477890-00-9
M. Wt: 341.38
InChI Key: IFICMIQELDFYSV-OQLLNIDSSA-N
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Description

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C14H19N3O5S and its molecular weight is 341.38. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-22-12-2-3-13(18)11(8-12)9-15-16-14(19)10-17-4-6-23(20,21)7-5-17/h2-3,8-9,18H,4-7,10H2,1H3,(H,16,19)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFICMIQELDFYSV-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333140
Record name 2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477890-00-9
Record name 2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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